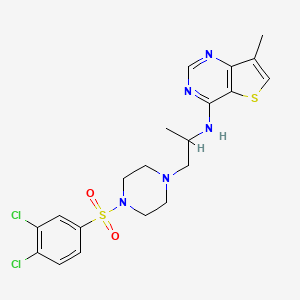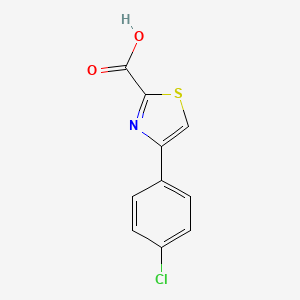
Chlorhydrate de 1-(4-chloro-benzyl)-pipérazine
Vue d'ensemble
Description
“1-(4-Chloro-benzyl)-piperazine hydrochloride” is a compound that likely contains a piperazine core, a common feature in many pharmaceuticals and other bioactive compounds . Piperazine itself is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “4-Chloro-benzyl” indicates a benzyl group (a benzene ring attached to a CH2 group) with a chlorine atom attached to the 4th carbon of the benzene ring .
Molecular Structure Analysis
The molecular structure of “1-(4-Chloro-benzyl)-piperazine hydrochloride” would likely involve a piperazine ring attached to a benzyl group with a chlorine atom on the 4th carbon of the benzene ring . The exact structure would depend on the specific arrangement and orientation of these groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(4-Chloro-benzyl)-piperazine hydrochloride” would depend on its specific structure. For example, the presence of the chlorine atom could increase its reactivity and polarity .
Applications De Recherche Scientifique
Agents anti-infectieux
Le chlorhydrate de 1-(4-chloro-benzyl)-pipérazine est utilisé dans la synthèse de composés hétérocycliques qui présentent des propriétés anti-infectieuses. Ces composés sont essentiels dans la lutte contre les maladies infectieuses, notamment la tuberculose, le paludisme et diverses infections nosocomiales. La résistance aux antibiotiques a accentué le besoin de nouveaux médicaments, et les dérivés du this compound sont des candidats potentiels dans ce domaine .
Recherche anticancéreuse
Les dérivés du composé sont explorés pour leurs activités anticancéreuses. En les incorporant dans divers échafaudages hétérocycliques, les chercheurs visent à découvrir de nouvelles structures qui peuvent cibler efficacement les cellules cancéreuses. La capacité du composé à interagir avec les récepteurs biologiques en fait une entité précieuse dans la conception de médicaments anticancéreux .
Synthèse de 1,2,4-oxadiazoles
En chimie médicinale, le this compound est utilisé pour synthétiser des 1,2,4-oxadiazoles, qui sont des échafaudages hétérocycliques importants. Ces échafaudages ont montré une large gamme d'activités biologiques et sont importants dans le développement de nouveaux agents anti-infectieux .
Développement d'agents antimicrobiens
Le composé est essentiel dans la création d'agents antimicrobiens en raison de sa polyvalence structurelle. Il peut être utilisé pour synthétiser divers composés hétérocycliques qui ont montré des résultats prometteurs contre les microbes, contribuant ainsi au domaine de la découverte de médicaments antimicrobiens .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.ClH/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQKYKNSUWSKAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90607128 | |
| Record name | 1-[(4-Chlorophenyl)methyl]piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90607128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642685 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
435342-11-3 | |
| Record name | Piperazine, 1-[(4-chlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435342-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)methyl]piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90607128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



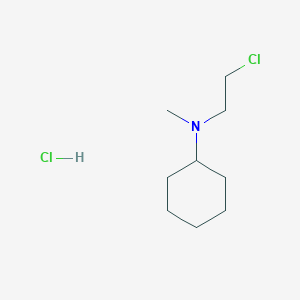
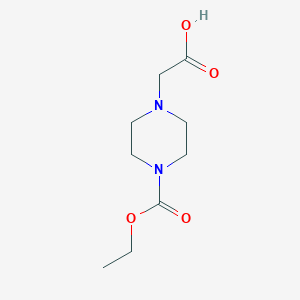



![Ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1369422.png)
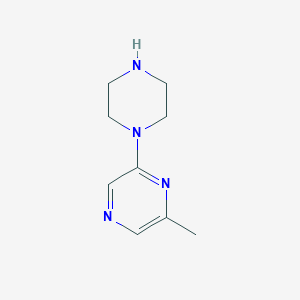
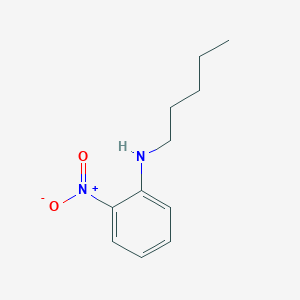

![4-[3-Phenyl-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-trifluoromethylbenzonitrile](/img/structure/B1369429.png)
